molecular formula C10H14N2O3 B1381405 Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239844-58-6

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1381405
CAS No.: 1239844-58-6
M. Wt: 210.23 g/mol
InChI Key: WJZYTJGMVFGEPA-UHFFFAOYSA-N
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Description

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Condensed Pyrazoles

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further used to synthesize various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are further converted to 1-unsubstituted analogs (Lebedˈ et al., 2012).

Synthesis of N-fused Heterocycles

  • Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method is found to be effective in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis and Structural Analysis

  • Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined by X-ray diffraction, showing potential fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis of Trifluoromethylated Pyrazolo Derivatives

  • Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used in the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).

Antimicrobial and Anticancer Agents

  • Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate has been a precursor in synthesizing compounds with significant antimicrobial and anticancer activities (Hafez et al., 2016).

Properties

IUPAC Name

ethyl 1-methyl-5-prop-2-enoxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYTJGMVFGEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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